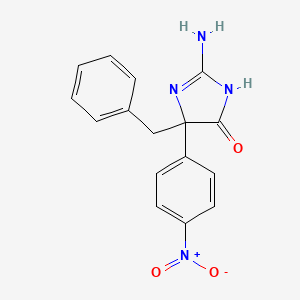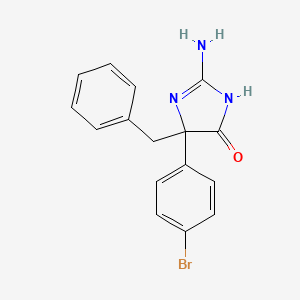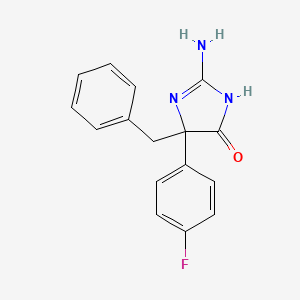
2-Amino-5-(furan-2-ylmethyl)-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(furan-2-ylmethyl)-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one, or 2-AFM-4MePh-4,5-DH-1H-Im, is a small molecule compound that has gained increasing attention in the scientific community due to its potential applications in the field of medicinal chemistry. This molecule is a derivative of the imidazole family and has been studied for its ability to interact with both proteins and other molecules, making it a potential target for drug development.
Scientific Research Applications
2-AFM-4MePh-4,5-DH-1H-Im has several potential applications in the scientific research field. This compound has been studied for its ability to interact with proteins, making it a promising target for drug development. Additionally, this compound has been studied for its potential to modulate the activity of enzymes, making it a potential tool for investigating enzyme-mediated pathways. Finally, this compound has been studied for its potential to interact with other molecules, making it a potential target for drug development and drug delivery.
Mechanism of Action
2-AFM-4MePh-4,5-DH-1H-Im is a small molecule that can interact with proteins and other molecules in a variety of ways. This compound has been studied for its ability to bind to and modulate the activity of enzymes, as well as its ability to bind to and modulate the activity of other molecules. Additionally, this compound has been studied for its ability to interact with and modulate the activity of receptors, making it a potential target for drug development.
Biochemical and Physiological Effects
2-AFM-4MePh-4,5-DH-1H-Im has been studied for its potential to modulate the activity of enzymes, receptors, and other molecules. This compound has been studied for its ability to modulate the activity of enzymes involved in signal transduction pathways, as well as its ability to interact with and modulate the activity of receptors. Additionally, this compound has been studied for its potential to modulate the activity of other molecules, such as those involved in metabolic pathways.
Advantages and Limitations for Lab Experiments
2-AFM-4MePh-4,5-DH-1H-Im has several advantages and limitations when used in laboratory experiments. One advantage of this compound is its small size, which allows it to interact with proteins and other molecules in a variety of ways. Additionally, this compound has been studied for its potential to modulate the activity of enzymes, receptors, and other molecules, making it a promising target for drug development. However, this compound has some limitations, such as its potential to bind to proteins in a non-specific manner, which can lead to off-target effects.
Future Directions
The potential of 2-AFM-4MePh-4,5-DH-1H-Im as a therapeutic agent is still being explored. Further research is needed to better understand the mechanism of action of this compound, as well as its potential to modulate the activity of enzymes, receptors, and other molecules. Additionally, further research is needed to explore the potential of this compound to interact with proteins and other molecules in a specific manner, as well as its potential to be used in drug delivery. Finally, further research is needed to explore the potential of this compound to interact with other molecules, such as those involved in metabolic pathways.
Synthesis Methods
2-AFM-4MePh-4,5-DH-1H-Im is synthesized through a multi-step process. The first step involves the reaction of 2-amino-5-methoxy-4-methylphenyl-4,5-dihydro-1H-imidazol-4-one with furan-2-methanol in the presence of a base, such as sodium hydroxide. This reaction yields 2-amino-5-(furan-2-ylmethyl)-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one. The second step involves the reaction of this compound with a variety of reagents, such as N-chlorosuccinimide, to produce the desired product.
properties
IUPAC Name |
2-amino-4-(furan-2-ylmethyl)-4-(4-methylphenyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-6-11(7-5-10)15(9-12-3-2-8-20-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBOTBYKMXZNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-(4-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345569.png)
![2-Amino-5-[(2-chloro-6-fluorophenyl)methyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345577.png)
![2-Amino-5-(3-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345580.png)

![2-Amino-5-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345607.png)
![2-Amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345615.png)
![2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345618.png)

![2-Amino-5-(4-bromophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345625.png)


![2-Amino-5-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345658.png)
